Etodolac's primary mechanism of action is the selective inhibition of COX-2, an enzyme that plays a crucial role in the progression of inflammation and pain. By targeting COX-2, Etodolac effectively reduces the production of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 by Etodolac minimizes the gastrointestinal side effects typically associated with non-selective NSAIDs, which also inhibit COX-13. Additionally, Etodolac has been shown to suppress macrophage migration in vitro and in vivo, which may contribute to its anti-inflammatory effects by reducing the accumulation of inflammatory cells at sites of chronic inflammation1.
Etodolac has been widely applied in the treatment of various pain conditions due to its analgesic properties. It has been observed to be efficacious in managing acute pain following dental extraction, orthopedic and urological surgery, and episiotomy. Moreover, it is effective in treating pain from acute sports injuries, primary dysmenorrhea, tendonitis, bursitis, periarthritis, radiculalgia, and low back pain. These findings highlight Etodolac's role as a multipurpose analgesic with a broad range of clinical applications beyond its use in inflammatory and degenerative forms of arthritis3.
In the context of organ transplantation, Etodolac has shown promise in prolonging cardiac allograft survival in a mouse model. The administration of Etodolac led to extended survival times and reduced necrotic areas in cardiac allografts, suggesting its potential to suppress graft rejection through its anti-inflammatory properties2.
Etodolac's selective COX-2 inhibition has also been investigated for its preventive effects on cancer development. In a study involving patients with extensive metaplastic gastritis, a precancerous lesion, long-term Etodolac treatment significantly reduced the development of metachronous cancer. This suggests a potential role for Etodolac in chemoprevention, particularly in controlling COX-2 expression in precancerous conditions4. Furthermore, Etodolac has demonstrated antitumor effects on human bladder cancer cells, both in vitro and in vivo. It induced upregulation of E-cadherin, a molecule associated with tumor suppression, and showed cytotoxicity against bladder cancer cells with high COX-2 expression5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6